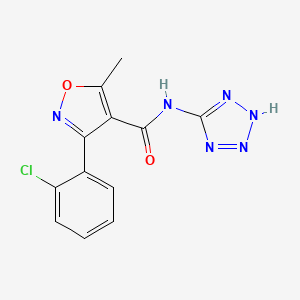

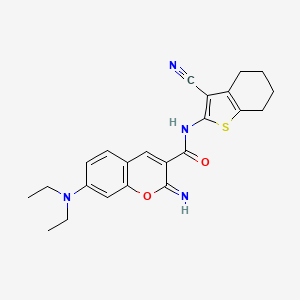

![molecular formula C17H20N2OS B4584456 2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)

2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine

Overview

Description

Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-member ring. They play a vital role in various biological processes, serving as the backbone for several important biomolecules and drugs.

Synthesis Analysis

Pyrimidine derivatives are synthesized through various methods, including the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate under specific conditions to obtain good yields. Such reactions are indicative of the versatility in synthesizing pyrimidine frameworks with different substituents (Kulakov et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques such as 1H NMR spectroscopy and X-ray crystallography. These methods confirm the planarity of the pyrimidine ring and the orientation of substituents, providing insights into the molecule's conformation and potential reactivity (Yang et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for introducing different functional groups into the pyrimidine core. These reactions expand the utility of pyrimidine derivatives in pharmaceutical applications (Kou & Yang, 2022).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by the nature of their substituents. X-ray diffraction analysis can reveal detailed insights into their crystalline structures, which is crucial for understanding the material's properties and applications (Al‐Refai et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, stability, and interaction with other molecules, are determined by their molecular structure. Studies on non-covalent interactions in pyrimidine derivatives offer insights into their stability and potential biological interactions, which is valuable for drug design and development (Zhang et al., 2018).

Scientific Research Applications

Stannylation Reactions and Cross-Couplings in Pyrimidines

Pyrimidines, including derivatives similar to the specified compound, are involved in stannylation reactions, which are crucial for creating stannylated intermediates used in palladium-catalyzed cross-coupling reactions. These reactions are foundational for synthesizing complex organic molecules, highlighting the compound's potential in synthetic organic chemistry and drug synthesis pathways (Majeed et al., 1989).

Nonlinear Optical Properties of Thiopyrimidine Derivatives

Research into thiopyrimidine derivatives, which share structural similarities with the compound , demonstrates significant interest in their applications within nonlinear optics (NLO). These studies emphasize the compound's potential utility in creating materials with specialized optical properties, useful in technologies such as lasers, optical switches, and photovoltaics (Hussain et al., 2020).

Charge Transfer Materials in Organic Electronics

Investigations into pyrimidine derivatives as components of efficient charge transfer materials highlight their applications in organic electronics. These materials are crucial for developing organic photovoltaics and organic light-emitting diodes (OLEDs), underscoring the compound's relevance in the rapidly evolving field of organic electronics (Irfan, 2014).

Spectroscopic and Thermal Studies of Pyrimidine Derivatives

The spectroscopic and thermal analyses of pyrimidine derivatives provide essential insights into their structural characteristics and stability, which are vital for pharmaceutical applications and materials science. Such studies contribute to understanding the compound's behavior under various conditions, informing its potential uses in drug formulation and material engineering (Vyas et al., 2013).

Antifungal Activity of Thiazolo[4,5-d]pyrimidines

While focusing on non-drug uses, it's noteworthy that research into pyrimidine derivatives' antifungal properties underscores the broader biochemical and pharmaceutical potential of these compounds. Such studies, even when not directly related to drug dosage or side effects, highlight the compound's relevance in developing antifungal treatments and understanding microbial resistance mechanisms (Chhabria et al., 2011).

properties

IUPAC Name |

2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1(2-12-21-17-18-9-4-10-19-17)11-20-16-8-7-14-5-3-6-15(14)13-16/h4,7-10,13H,1-3,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCVGLOOQHMLJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCCCCSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)

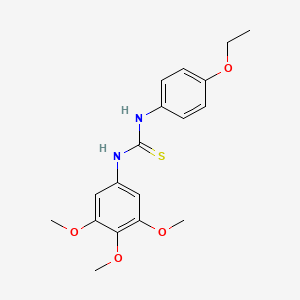

![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)

![N-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4584431.png)

![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)

![2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B4584445.png)

![3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4584457.png)

![2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4584459.png)